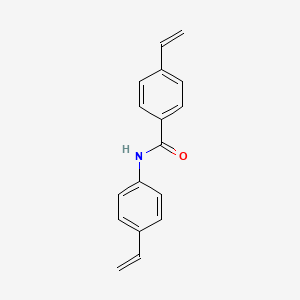

4-Ethenyl-N-(4-ethenylphenyl)benzamide

Description

Contextualization of N-Arylbenzamide Derivatives in Advanced Chemical Systems

N-Arylbenzamide derivatives are a significant class of organic compounds that form the backbone of numerous advanced chemical systems. They are recognized for their presence in a variety of pharmacologically relevant motifs. nih.gov The amide bond, being a stable and planar functional group, imparts a degree of conformational rigidity to the molecular structure. This structural feature is crucial in the design of materials with specific thermal and mechanical properties. Furthermore, the aromatic rings in the N-arylbenzamide structure contribute to its thermal stability and can be functionalized to tune its electronic and physical properties.

Strategic Importance of Ethenyl Functional Groups in Molecular Design and Polymer Science

The ethenyl, or vinyl, group is of paramount strategic importance in molecular design and polymer science. It is a key functional group that can undergo a variety of chemical transformations, most notably polymerization. The carbon-carbon double bond in the ethenyl group is susceptible to attack by radicals or other initiators, leading to the formation of long polymer chains. masterorganicchemistry.com

In molecules containing two vinyl groups, such as 4-Ethenyl-N-(4-ethenylphenyl)benzamide, the potential exists for the formation of cross-linked polymer networks. This is exemplified by the copolymerization of styrene (B11656) and divinylbenzene (B73037), which is used to produce macroporous polymer microspheres for applications such as ion-exchange resins. tandfonline.comfuture4200.comnih.govacs.org The presence of two reactive sites allows for the creation of a three-dimensional polymer structure, which can exhibit enhanced mechanical strength, thermal stability, and solvent resistance compared to linear polymers.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have become indispensable tools for the introduction of vinyl groups onto aromatic rings, allowing for the synthesis of complex vinyl-functionalized molecules. lumenlearning.comzr-catalyst.comnobelprize.orgnih.gov

Historical Development and Evolution of Research Pertaining to this compound

While specific research on this compound is not extensively documented, its conceptual origins can be traced back to several key developments in organic chemistry and polymer science. The history of vinyl polymers began in the early 20th century with the discovery and commercialization of materials like polyvinyl chloride (PVC). coda-plastics.co.ukcomsol.it This established the utility of the vinyl group as a polymerizable functional group.

The development of synthetic methodologies for creating N-arylbenzamides has a long history in organic synthesis. The Schotten-Baumann reaction, for instance, provides a classic method for the formation of amides from amines and acid chlorides. The synthesis of the specific precursors for this compound, namely 4-vinylaniline (B72439) and 4-vinylbenzoic acid, can be achieved through established synthetic routes. For example, 4-vinylbenzoic acid can be synthesized via a Wittig reaction from 4-carboxybenzyltriphenylphosphonium bromide. rsc.orgscribd.com

The modern era of research into molecules of this type is heavily influenced by the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. These methods provide efficient ways to construct the carbon-carbon bonds necessary to attach the ethenyl groups to the aromatic rings.

Research Objectives and Scope of Academic Inquiry into this compound

Given the identified knowledge gaps, future research on this compound should focus on the following objectives:

Development of an Efficient Synthetic Route: A primary objective would be to establish a high-yielding and scalable synthesis of the compound. This would likely involve the coupling of 4-vinylaniline with a derivative of 4-vinylbenzoic acid.

Comprehensive Physicochemical Characterization: Thorough characterization of the synthesized monomer using techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would be essential to fully elucidate its structure and properties.

Investigation of Polymerization and Cross-linking: A detailed study of the free-radical polymerization of this compound, both as a homopolymer and in copolymerization with other vinyl monomers, would be a key research area. The efficiency of the monomer as a cross-linking agent should be quantified.

Evaluation of Polymer Properties: The resulting polymers should be characterized in terms of their molecular weight, thermal stability (TGA, DSC), mechanical properties (tensile strength, modulus), and chemical resistance.

Exploration of Potential Applications: Based on the properties of the derived polymers, potential applications could be explored. These might include high-performance thermosets, functional polymer supports for catalysis or separation, or materials with specific optical or electronic properties.

The scope of academic inquiry would thus span from fundamental organic synthesis and polymer chemistry to materials science and engineering.

Data Tables

To provide a more concrete understanding of the compound, the following tables present expected and comparative data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on the analysis of similar structures and are intended for illustrative purposes.)

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Amide N-H | ~10.2 | - |

| Aromatic C-H (benzoyl) | 7.8-8.0 | 127-135 |

| Aromatic C-H (phenyl) | 7.5-7.7 | 120-138 |

| Vinylic C-H (trans) | 6.7-6.8 | 136-137 |

| Vinylic C-H (cis) | 5.8-5.9 | 114-115 |

| Vinylic C-H (geminal) | 5.3-5.4 | - |

| Carbonyl C=O | - | ~166 |

Table 2: Comparison of Properties of Divinyl Monomers

| Monomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Key Feature |

| Divinylbenzene | 130.19 | 199-200 | 0.918 | Standard cross-linking agent for polystyrenes |

| 1,4-Diisopropenylbenzene | 158.24 | 231 | 0.903 | Higher thermal stability of resulting polymer |

| This compound | 249.30 (Calculated) | Not available | Not available | Contains rigid amide linkage for enhanced thermal and mechanical properties |

Structure

3D Structure

Properties

CAS No. |

496801-05-9 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

4-ethenyl-N-(4-ethenylphenyl)benzamide |

InChI |

InChI=1S/C17H15NO/c1-3-13-5-9-15(10-6-13)17(19)18-16-11-7-14(4-2)8-12-16/h3-12H,1-2H2,(H,18,19) |

InChI Key |

WWYMPTXKCNENLF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C=C |

Origin of Product |

United States |

Methodologies for the Synthesis of 4 Ethenyl N 4 Ethenylphenyl Benzamide

Retrosynthetic Analysis and Strategic Design Principles for 4-Ethenyl-N-(4-ethenylphenyl)benzamide

A retrosynthetic analysis of the target molecule, this compound, identifies the central amide bond as the most logical point for disconnection. This primary disconnection simplifies the molecule into two key synthons: a 4-ethenylbenzoyl moiety and a 4-ethenylaniline moiety. These correspond to the readily conceivable precursor molecules, 4-vinylbenzoic acid and 4-vinylaniline (B72439).

A further retrosynthetic step can be applied to these precursors. The ethenyl groups on both aromatic rings can be disconnected via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This secondary disconnection leads to even simpler, commercially available starting materials: a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid) and a 4-haloaniline (e.g., 4-bromoaniline), with a vinylboron species serving as the source of the ethenyl group.

This two-tiered strategic approach allows for a modular synthesis. The halo-aromatic precursors can be functionalized with the ethenyl groups first, followed by the amide bond formation. Alternatively, the amide bond can be formed between the halo-aromatic precursors, followed by a double cross-coupling reaction to introduce both ethenyl groups simultaneously. The former approach is often preferred as it avoids potential complications with catalyst poisoning or side reactions involving the amide group during the cross-coupling step.

Classical Amide Bond Formation Strategies

The condensation of 4-vinylbenzoic acid and 4-vinylaniline is the cornerstone for synthesizing this compound. This can be achieved through several classical methods that involve the activation of the carboxylic acid group.

In modern organic synthesis, peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions, minimizing side reactions and often proceeding with high yields. uni-kiel.debachem.com These reagents work by converting the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine.

For the synthesis of this compound, 4-vinylbenzoic acid would be treated with a coupling reagent and a base, often in the presence of an additive to suppress racemization (though not a concern for this achiral molecule) and improve efficiency. uni-kiel.depeptide.com 4-Vinylaniline is then added to the activated intermediate to form the desired amide. Common coupling reagents fall into two main categories: carbodiimides and phosphonium (B103445) or aminium/uronium salts.

Interactive Data Table: Common Peptide Coupling Reagents

| Reagent Class | Example Reagent | Abbreviation | Activating Mechanism | Byproducts |

| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Forms O-acylisourea intermediate | Dicyclohexylurea (DCU) |

| Carbodiimide | Diisopropylcarbodiimide | DIC | Forms O-acylisourea intermediate | Diisopropylurea (DIU) |

| Aminium/Uronium | HBTU | HBTU | Forms OBt active ester | Tetramethylurea |

| Aminium/Uronium | HATU | HATU | Forms OAt active ester | Tetramethylurea |

| Phosphonium | PyBOP | PyBOP | Forms OBt active ester | Triphenylphosphine oxide |

The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The choice of reagent can be critical, with aminium/uronium and phosphonium reagents often being more efficient for sterically hindered or less reactive substrates. sigmaaldrich.com

A robust and traditional method for amide synthesis is the reaction between an acyl chloride and an amine. This protocol involves two discrete steps for the synthesis of the target molecule.

First, the precursor 4-vinylbenzoic acid is converted to its more reactive acyl chloride derivative, 4-vinylbenzoyl chloride. This is commonly achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF. prepchem.com A procedure for this conversion involves dissolving 4-vinylbenzoic acid in a solvent like chloroform, adding an inhibitor such as nitrobenzene (B124822) to prevent polymerization of the vinyl group, and then adding an excess of thionyl chloride. prepchem.com The mixture is heated, and after the reaction, the excess solvent and thionyl chloride are removed by distillation to yield 4-vinylbenzoyl chloride. prepchem.com

Interactive Data Table: Synthesis of 4-Vinylbenzoyl Chloride

| Reactant | Reagent | Solvent | Special Conditions | Typical Yield |

| 4-Vinylbenzoic Acid | Thionyl Chloride (excess) | Chloroform | Addition of inhibitor (e.g., nitrobenzene), gentle heating (50 °C) | 91% prepchem.com |

In the second step, the purified 4-vinylbenzoyl chloride is reacted with 4-vinylaniline. This is typically performed under Schotten-Baumann conditions, where the acyl chloride is added to the amine in the presence of an aqueous or organic base (e.g., pyridine, triethylamine (B128534), or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct. This reaction is generally fast and efficient, leading to the formation of this compound.

The use of an acid anhydride (B1165640) as the acylating agent is another classical approach to amide synthesis. For this specific target molecule, a mixed anhydride of 4-vinylbenzoic acid is typically generated in situ. This is achieved by reacting 4-vinylbenzoic acid with an acyl chloride, such as pivaloyl chloride, or a chloroformate, like ethyl or isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine or N-methylmorpholine) at low temperatures. highfine.com

This mixed anhydride is a highly activated intermediate. The subsequent addition of 4-vinylaniline to the reaction mixture results in nucleophilic attack at the 4-vinylbenzoyl carbonyl group, leading to the formation of the desired amide and displacing the other carboxylate as a leaving group. This method is often rapid and clean, with the main challenge being to control the regioselectivity of the amine's attack if an unsymmetrical anhydride is used. researchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies for Ethenyl Group Introduction

As identified in the retrosynthetic analysis, the ethenyl (styryl) groups are key functionalities that can be installed using powerful palladium-catalyzed cross-coupling reactions. This strategy allows for the use of simple, stable, and readily available halo-aromatics as precursors.

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds. libretexts.org It is particularly effective for creating biaryl systems, styrenes, and conjugated dienes. libretexts.orgtamu.edu In the context of synthesizing this compound, this reaction would be employed to couple a vinylboron species with 4-bromobenzoic acid and 4-bromoaniline (B143363) (or their respective derivatives).

The reaction typically involves an aryl halide (or triflate) and an organoboron compound (like a boronic acid or a boronic ester) reacting in the presence of a palladium catalyst and a base. organic-synthesis.com For instance, 4-bromobenzoic acid can be coupled with vinylboronic acid or its pinacol (B44631) ester to yield 4-vinylbenzoic acid. A similar reaction with 4-bromoaniline would produce 4-vinylaniline. mdpi.com

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Transmetalation: The organic group from the boron compound is transferred to the palladium(II) complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Interactive Data Table: Typical Components for Suzuki-Miyaura Coupling

| Component | Example | Function |

| Aryl Halide | 4-Bromobenzoic acid, 4-Bromoaniline | Electrophilic partner |

| Organoboron Reagent | Vinylboronic acid, Potassium vinyltrifluoroborate | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst for C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent and facilitates the catalytic cycle |

| Solvent | Toluene, Dioxane, DMF, Water/Ethanol mixtures | Solubilizes reactants and facilitates the reaction |

The reaction conditions are generally mild, and the tolerance for a wide range of functional groups is a significant advantage, making the Suzuki-Miyaura coupling a powerful tool for the synthesis of the necessary precursors for this compound. pku.edu.cnmdpi.com

Heck Reaction Protocols for Vinylic Functionalization

The Heck reaction, a cornerstone of carbon-carbon bond formation, offers a direct pathway for the introduction of vinyl groups onto an aromatic backbone. researchgate.netnih.gov In the synthesis of this compound, a plausible approach involves the palladium-catalyzed coupling of a dihalogenated benzanilide (B160483) precursor with a vinylating agent. A typical precursor for this reaction would be 4-bromo-N-(4-bromophenyl)benzamide.

The reaction mechanism initiates with the oxidative addition of the aryl halide to a palladium(0) catalyst. Following this, the alkene coordinates to the palladium complex and inserts into the palladium-aryl bond. A subsequent β-hydride elimination step forms the desired vinylated product and regenerates the palladium catalyst. nih.gov

Several parameters can be tuned to optimize the reaction, including the choice of palladium precursor, ligands, base, and solvent. For instance, palladium acetate (B1210297) (Pd(OAc)₂) and tris(o-tolyl)phosphine (P(o-tol)₃) are a commonly employed catalyst system. The selection of a suitable base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is crucial for neutralizing the hydrogen halide generated during the reaction.

Hypothetical Reaction Conditions for Heck Reaction:

| Parameter | Condition |

| Starting Material | 4-bromo-N-(4-bromophenyl)benzamide |

| Vinylating Agent | Ethylene or a vinylboronate ester |

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | P(o-tol)₃ (4 mol%) |

| Base | Triethylamine (2.5 equivalents) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 100-120 °C |

| Reaction Time | 12-24 hours |

Note: This data is illustrative and based on general Heck reaction protocols.

Sonogashira Coupling Followed by Alkyne Reduction

An alternative and highly effective strategy for synthesizing this compound involves a two-step process: a Sonogashira coupling followed by the reduction of the resulting alkyne functionalities. The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, catalyzed by a combination of palladium and copper complexes. libretexts.orgresearchgate.net

In the first step, 4-bromo-N-(4-bromophenyl)benzamide can be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst, typically copper(I) iodide (CuI). libretexts.org An amine base, such as triethylamine, serves as both the base and the solvent. libretexts.org Following the coupling reaction, the protecting groups are removed to yield the di-alkynyl benzanilide intermediate.

The second step involves the selective reduction of the alkyne groups to alkenes. This can be achieved through various methods, including catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) to ensure the formation of the cis-alkene (which in the case of a terminal alkyne is the vinyl group).

Hypothetical Two-Step Synthesis via Sonogashira Coupling:

| Step | Reaction | Reagents and Conditions |

| 1 | Sonogashira Coupling | 4-bromo-N-(4-bromophenyl)benzamide, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Triethylamine, 60-80 °C |

| 2 | Alkyne Reduction | Di-alkynyl intermediate, H₂ gas, Lindlar's catalyst, Quinoline (catalyst poison), Ethyl acetate |

Note: This data is illustrative and based on general Sonogashira coupling and alkyne reduction protocols.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact. chemmethod.com

Solvent Selection and Optimization for Sustainable Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents like DMF, while effective, pose environmental and health risks. Green chemistry encourages the use of more benign alternatives. For the synthesis of this compound, research into greener solvents could explore options such as anisole, cyclopentyl methyl ether (CPME), or even water for certain catalytic systems. mdpi.com The use of ionic liquids or deep eutectic solvents also presents an opportunity to reduce the volatility and toxicity associated with conventional organic solvents.

Catalyst Systems and Recyclability Strategies

Palladium catalysts are both expensive and toxic, making their recovery and reuse a key aspect of a green synthetic process. Strategies to facilitate catalyst recycling include the use of heterogeneous catalysts, where the palladium is supported on a solid matrix such as charcoal, silica (B1680970), or a polymer. This allows for simple filtration and reuse of the catalyst. Homogeneous catalysts can be recycled through techniques like aqueous biphasic catalysis or by using ligands that enable catalyst precipitation after the reaction.

Purification Techniques and Yield Optimization Strategies for this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for a compound like this compound would include:

Column Chromatography: This is a highly effective method for separating the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel). A gradient of solvents, such as a mixture of hexanes and ethyl acetate, would likely be used to elute the compounds from the column.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Strategies for Yield Optimization:

| Strategy | Description |

| Catalyst and Ligand Screening | Systematically testing different palladium catalysts and ligands to identify the most active and selective combination for the specific reaction. |

| Optimization of Reaction Parameters | Fine-tuning the temperature, pressure, concentration of reactants, and reaction time to maximize the conversion of starting materials and minimize side reactions. |

| Base and Solvent Effects | Investigating the impact of different bases and solvents on the reaction rate and yield to find the optimal conditions. |

| Control of Stoichiometry | Carefully controlling the ratio of reactants to ensure complete consumption of the limiting reagent and avoid excess that could lead to side products. |

Chromatographic Separation Methods (Column, Preparative HPLC)

Chromatography is a cornerstone technique for the separation and purification of organic compounds. wikipedia.org For this compound, both low-pressure column chromatography and high-performance liquid chromatography (HPLC) are applicable, each offering distinct advantages.

Column Chromatography

Column chromatography, particularly flash chromatography, is a widely used method for the purification of organic compounds in a laboratory setting. orgchemboulder.comcolumbia.edu It involves the separation of a mixture based on the differential adsorption of its components to a solid stationary phase as a liquid mobile phase passes through it. wikipedia.org

For the purification of this compound, silica gel is the most common stationary phase due to its polarity and ability to separate a wide range of organic molecules. wikipedia.org The choice of the mobile phase, or eluent, is crucial for achieving good separation. orgchemboulder.com A solvent system of varying polarity is typically used, starting with a non-polar solvent and gradually increasing the polarity to elute the components from the column. A common solvent system for aromatic amides is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.

A hypothetical gradient elution for the purification of this compound from common impurities of its synthesis is presented in the table below.

Table 1: Illustrative Gradient Elution for Column Chromatography Purification

| Fraction | Solvent System (Hexane:Ethyl Acetate) | Expected Eluted Compound(s) |

|---|---|---|

| 1-5 | 95:5 | Unreacted 4-vinylbenzoyl chloride (less polar) |

| 6-10 | 90:10 | This compound |

| 11-15 | 80:20 | Unreacted 4-vinylaniline (more polar) |

| 16-20 | 50:50 | 4-vinylbenzoic acid (highly polar) |

Due to the presence of vinyl groups which are susceptible to polymerization, it is advisable to use solvents that have been treated to remove peroxides and to which a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol, has been added. The progress of the separation is typically monitored by thin-layer chromatography (TLC). wikipedia.org

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving a higher degree of purity, preparative HPLC is the method of choice. warwick.ac.uk This technique utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to a much higher resolution compared to traditional column chromatography. warwick.ac.uk

Reverse-phase HPLC is particularly suitable for the purification of aromatic compounds like this compound. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water.

An illustrative gradient program for the preparative HPLC purification of this compound is outlined in the following table.

Table 2: Illustrative Gradient Program for Preparative HPLC Purification

| Time (minutes) | % Acetonitrile in Water | Flow Rate (mL/min) |

|---|---|---|

| 0-5 | 50 | 20 |

| 5-25 | 50 -> 95 | 20 |

| 25-30 | 95 | 20 |

| 30-35 | 95 -> 50 | 20 |

A small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve the peak shape of amide compounds. The collection of fractions is typically triggered by a UV detector, which monitors the absorbance of the eluent at a specific wavelength where the compound of interest absorbs.

Recrystallization and Precipitation Techniques

Recrystallization is a powerful technique for the purification of solid organic compounds based on differences in their solubility in a particular solvent or solvent mixture. researchgate.net The principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one. For amides, recrystallization is often a preferred method of purification. researchgate.net

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. For aromatic amides, polar solvents are generally good candidates.

Table 3: Potential Solvents for the Recrystallization of this compound

| Solvent | Boiling Point (°C) | Polarity | Comments |

|---|---|---|---|

| Ethanol | 78 | Polar Protic | Good for many aromatic compounds. |

| Acetone | 56 | Polar Aprotic | A common solvent for a wide range of organic solids. |

| Acetonitrile | 82 | Polar Aprotic | Often gives good results for the recrystallization of amides. researchgate.net |

| Ethyl Acetate | 77 | Medium Polarity | May be a good choice for less polar amides. |

| Toluene | 111 | Non-polar | Can be used for recrystallization of aromatic compounds. |

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of the hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly and undisturbed to promote the formation of well-defined crystals. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering impurities.

Precipitation is a related but less selective technique where a non-solvent is added to a solution of the compound to induce rapid solidification. While faster than recrystallization, precipitation often traps impurities within the solid matrix, resulting in a lower purity of the final product.

Impurity Profiling and Analysis

Impurity profiling is the identification and quantification of all potential impurities in a synthesized compound. A thorough understanding of the impurity profile is crucial for ensuring the quality and consistency of the final product. The potential impurities in this compound are primarily derived from the starting materials and any side reactions that may occur during its synthesis, which is typically a Schotten-Baumann reaction between 4-vinylbenzoyl chloride and 4-vinylaniline.

Potential impurities include:

Unreacted Starting Materials: 4-vinylaniline and 4-vinylbenzoyl chloride.

Hydrolysis Product: 4-vinylbenzoic acid, formed from the hydrolysis of 4-vinylbenzoyl chloride.

Polymeric Impurities: Oligomers or polymers formed by the premature polymerization of the vinyl groups of the starting materials or the final product.

Over-acylation Product: N-(4-ethenylphenyl)-bis(4-ethenylbenzoyl)amine, which can form if the reaction conditions are not carefully controlled.

A combination of chromatographic and spectroscopic techniques is employed for the detection, identification, and quantification of these impurities.

Table 4: Analytical Techniques for Impurity Profiling

| Analytical Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities. A reverse-phase method with UV detection is typically used. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the main product and identification of impurities based on their unique chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the product and impurities, aiding in their identification. |

By employing these analytical methods, a comprehensive impurity profile of this compound can be established, ensuring the quality and purity of the synthesized compound.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for 4 Ethenyl N 4 Ethenylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, dynamics, and environment of a compound. The absence of specific NMR data for 4-Ethenyl-N-(4-ethenylphenyl)benzamide prevents a thorough discussion based on experimental findings.

Hypothetically, a complete NMR analysis would involve the following techniques:

Proton NMR Spectroscopic Techniques (¹H NMR)

¹H NMR spectroscopy would be utilized to identify the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the vinyl protons, the aromatic protons on both phenyl rings, and the amide proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule.

Carbon-13 NMR Spectroscopic Techniques (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (e.g., aromatic, vinyl, carbonyl), offering complementary information to the ¹H NMR data.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformation of the molecule.

Without experimental 2D NMR data, the precise assignment of all proton and carbon signals and the confirmation of the connectivity within this compound remain speculative.

Advanced NMR Solvent and Temperature Considerations

The choice of solvent and the experimental temperature can significantly influence NMR spectra. Different solvents can affect chemical shifts, particularly for protons involved in hydrogen bonding, such as the amide proton. Variable temperature NMR studies could provide insights into dynamic processes, such as restricted rotation around the amide bond. However, without specific studies on this compound, any discussion would be purely theoretical.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group, the C=O stretching of the amide carbonyl, C=C stretching of the vinyl and aromatic groups, and C-H stretching and bending vibrations. The precise frequencies of these bands would provide evidence for the presence of these functional groups. The lack of a published FT-IR spectrum for this compound prevents a definitive analysis.

Raman Spectroscopy for Molecular Fingerprinting

Key vibrational modes that would be anticipated include:

C=C Stretching: Strong bands associated with the ethenyl (vinyl) groups, typically appearing in the 1620-1640 cm⁻¹ region. uni-muenchen.de

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ range, characteristic of the phenyl rings.

Amide Bands:

Amide I (C=O stretching): A strong band typically found between 1630 and 1680 cm⁻¹.

Amide II (N-H bending and C-N stretching): Usually observed in the 1510-1570 cm⁻¹ range.

Amide III (C-N stretching and N-H bending): A more complex band appearing between 1230 and 1450 cm⁻¹.

C-H Vibrations: Stretching and bending modes for both the aromatic and vinyl C-H bonds would also be present.

Without experimental data, a specific data table of Raman shifts and their assignments for this compound cannot be constructed.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This allows for the confirmation of the molecular weight and can provide structural information through the analysis of fragmentation patterns. The chemical formula for this compound is C₁₇H₁₅NO.

Electron Ionization (EI) is a hard ionization technique that typically results in extensive fragmentation. The EI mass spectrum of this compound would be expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. Common fragmentation pathways for benzanilides involve cleavage of the amide bond, leading to characteristic fragment ions. nih.govnih.gov

Expected Key Fragments in EI-MS:

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule.

Acylium Ion: A fragment resulting from the cleavage of the N-C(O) bond.

Amine Fragment Ion: A fragment from the cleavage on the other side of the amide linkage.

Loss of substituents: Fragments resulting from the loss of the ethenyl groups.

A data table of observed m/z values and their proposed fragment structures cannot be provided without experimental results.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, primarily showing the protonated molecule [M+H]⁺ or other adducts. ESI-MS would be used to confirm the molecular weight of this compound with high accuracy.

Expected Ions in ESI-MS:

Protonated Molecule [M+H]⁺: The most abundant ion, confirming the molecular weight.

Sodiated Adduct [M+Na]⁺: Often observed as a smaller peak.

Without experimental data, a table of observed m/z values cannot be generated.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₇H₁₅NO), HRMS would be used to confirm this exact chemical formula by comparing the experimentally measured mass with the calculated theoretical mass.

HRMS Data Table (Theoretical):

| Ion Formula | Calculated m/z |

| [C₁₇H₁₅NO + H]⁺ | 250.1226 |

| [C₁₇H₁₅NO + Na]⁺ | 272.1046 |

Note: This table represents theoretical values. Experimental verification is required.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

To obtain single crystals suitable for XRD analysis, various crystallization strategies would need to be employed. The choice of solvent and technique is crucial and often requires empirical screening.

Common Crystallization Techniques:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals. For benzamide (B126) derivatives, solvents such as ethanol, methanol, or mixtures including DMF have been used. researchgate.netnih.gov

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

Solvent Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which the compound is less soluble. Crystals may form at the interface.

Successful crystallization would yield a data table of crystallographic parameters, including crystal system, space group, unit cell dimensions, and atomic coordinates. As no crystal structure for this compound has been published, this data is not available.

Analysis of Molecular Conformation and Intermolecular Packing

The refined crystallographic data would provide precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for a detailed analysis of its molecular conformation. Key features of interest would include the planarity of the benzamide core and the dihedral angles between the two phenyl rings. The orientation of the ethenyl (vinyl) substituents on each ring would also be of significant interest.

Furthermore, the crystal packing analysis would reveal the nature and geometry of intermolecular interactions. It is anticipated that N-H···O hydrogen bonds would be a dominant feature, linking adjacent molecules into chains or more complex networks. Additionally, π-π stacking interactions between the aromatic rings and C-H···π interactions could play a significant role in stabilizing the crystal lattice. A thorough analysis of these non-covalent interactions is crucial for understanding the supramolecular architecture.

Reactivity and Mechanistic Investigations of 4 Ethenyl N 4 Ethenylphenyl Benzamide

Reactivity of Ethenyl Moieties in 4-Ethenyl-N-(4-ethenylphenyl)benzamide

The two ethenyl groups, being conjugated with the aromatic rings, exhibit reactivity typical of styrenic systems. These carbon-carbon double bonds are susceptible to a variety of addition reactions.

The ethenyl groups of this compound are expected to readily undergo radical addition reactions. In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, a radical species can add across the double bond. This process is fundamental to radical polymerization. The kinetics of such reactions, particularly in the context of polymerization, are well-understood for styrene (B11656). The polymerization of styrenic monomers typically follows first-order kinetics with respect to the monomer concentration and half-order with respect to the initiator concentration.

The propagation rate constant (k_p) is a key parameter in these reactions. For styrene polymerization at 60°C, k_p is approximately 341 L mol⁻¹ s⁻¹. The rate of polymerization (R_p) can be expressed by the following equation:

R_p = k_p[M] (fk_d[I] / k_t)^{0.5}

where:

[M] is the monomer concentration

[I] is the initiator concentration

k_d is the rate constant for initiator decomposition

f is the initiator efficiency

k_t is the rate constant for termination

Table 1: Representative Kinetic Data for Radical Polymerization of Styrene at 60°C

| Parameter | Value | Units |

|---|---|---|

| Propagation rate constant (k_p) | 341 | L mol⁻¹ s⁻¹ |

| Termination rate constant (k_t) | 7.4 x 10⁷ | L mol⁻¹ s⁻¹ |

| Initiator decomposition (AIBN, k_d) | 8.5 x 10⁻⁶ | s⁻¹ |

| Initiator efficiency (f) | 0.5 - 0.7 | dimensionless |

Note: This data is for styrene and serves as an approximation for the ethenyl moieties of this compound.

The ethenyl groups can participate as dienophiles in Diels-Alder reactions, a [4+2] cycloaddition. Given the electron-rich nature of the styrenic double bond, the reaction would proceed most efficiently with an electron-deficient diene. The stereochemistry of the Diels-Alder reaction is concerted and suprafacial, meaning the geometry of the dienophile is retained in the product.

1,3-Dipolar cycloadditions are also anticipated, where the ethenyl group acts as the dipolarophile and reacts with a 1,3-dipole, such as an azide (B81097), nitrile oxide, or nitrone, to form a five-membered heterocyclic ring. These reactions are often highly regioselective and stereospecific. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne or alkene is a prominent example, often catalyzed by copper(I) in modern "click chemistry".

Table 2: Examples of Cycloaddition Reactions with Styrenic Systems

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Product Type |

|---|---|---|---|

| Diels-Alder | Tetracyanoethylene | Styrene | Cyclohexene derivative |

| 1,3-Dipolar Cycloaddition | Phenyl azide | Styrene | Triazoline derivative |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Styrene | Isoxazoline derivative |

The double bonds of the ethenyl groups can be readily epoxidized to form oxiranes. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the "butterfly mechanism" where an oxygen atom is transferred from the peroxy acid to the alkene.

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be achieved with either syn or anti stereochemistry. Syn-dihydroxylation is typically carried out using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be achieved by epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Table 3: Common Reagents for Epoxidation and Dihydroxylation of Alkenes

| Transformation | Reagent(s) | Stereochemistry |

|---|---|---|

| Epoxidation | m-CPBA, peroxyacetic acid | N/A |

| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO 2. Cold, dilute KMnO₄, NaOH | Syn |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti |

The ethenyl groups can be reduced to ethyl groups via catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is generally quantitative and proceeds under mild conditions of temperature and pressure. This transformation is highly selective for the carbon-carbon double bond, leaving the aromatic rings and the amide functionality intact under appropriate conditions.

Table 4: Typical Conditions for Catalytic Hydrogenation of Styrenic Double Bonds

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) |

|---|---|---|---|

| 10% Pd/C | Ethanol | 25 | 1-4 |

| PtO₂ (Adam's catalyst) | Acetic Acid | 25 | 1-4 |

| Raney Nickel | Ethanol | 25-50 | 1-5 |

Reactivity of the Amide Linkage in this compound

The amide bond is known for its stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, under forcing conditions, it can undergo hydrolysis.

Amide hydrolysis breaks the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, though it typically requires heating.

Mechanism Steps (Acidic):

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule.

Protonation of the nitrogen atom to make a better leaving group.

Elimination of the protonated amine and reformation of the carbonyl.

Deprotonation of the carbonyl to yield the carboxylic acid.

Base-Catalyzed (Promoted) Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. The amide anion is a strong base and will immediately deprotonate the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt and the neutral amine. An acidic workup is then required to protonate the carboxylate and obtain the free carboxylic acid.

Mechanism Steps (Basic):

Nucleophilic attack by hydroxide on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the amide anion.

Acid-base reaction between the carboxylic acid and the amide anion to form a carboxylate and the amine.

Due to the high stability of the amide bond, both acidic and basic hydrolysis of benzanilides generally require prolonged heating at reflux.

Transamidation and Amide Exchange Reactions

Transamidation, the exchange of the amine component of an amide, is a fundamentally important yet challenging transformation due to the high stability of the amide bond. For a secondary amide like this compound, this reaction involves the cleavage of the N-C(O) bond. Such reactions typically require catalysis to proceed at practical rates. rsc.org

Recent advances have demonstrated that transition metals like nickel, copper, and cobalt can effectively catalyze the transamidation of secondary amides. acs.orgnih.govrsc.org For instance, nickel-catalyzed protocols have been developed for the transamidation of N-aryl amides. These reactions often proceed through a mechanism involving oxidative addition of the N-C(O) bond to the metal center, followed by reductive elimination of the new amide. In some cases, initial activation of the amide by an N-alkoxycarbonyl (e.g., N-Boc) group is employed to weaken the amide bond and facilitate the catalytic cycle. nih.gov Metal-free transamidation methods have also been reported, utilizing reagents like tert-butyl nitrite (B80452) to generate a reactive N-nitrosamide intermediate. rsc.org

The general mechanism for a metal-catalyzed transamidation can be conceptualized as follows:

Coordination of the amide to the metal catalyst.

Oxidative addition involving cleavage of the N-C(O) bond to form a metal-acyl-amido complex.

Ligand exchange with the incoming amine.

Reductive elimination to form the new amide and regenerate the active catalyst.

A proposed catalytic cycle for the transamidation of secondary amides is depicted in the table below, illustrating the key steps in the transformation.

| Step | Description | Intermediate |

| I | Coordination of the secondary amide to the metal catalyst (M). | Amide-Metal Complex |

| II | Oxidative addition of the N-C(O) bond to the metal center. | Metal-Acyl-Amido Complex |

| III | Ligand exchange with the incoming primary amine (R'-NH2). | Metal-Acyl-Amino Complex |

| IV | Reductive elimination to form the new amide product. | New Amide Product |

This is a generalized representation of a metal-catalyzed transamidation cycle.

Reduction of Amide to Amine

The amide functionality of this compound can be reduced to the corresponding secondary amine, 4-Ethenyl-N-((4-ethenylphenyl)methyl)aniline. This transformation requires a potent reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent for this purpose. masterorganicchemistry.comucalgary.ca Less reactive borohydride (B1222165) reagents, such as sodium borohydride, are generally ineffective for the reduction of amides. ucalgary.ca

The reduction of a secondary amide with LiAlH₄ proceeds through a multi-step mechanism:

Nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate.

The tetrahedral intermediate collapses, and the oxygen atom, coordinated to the aluminum species, is eliminated as a leaving group. This results in the formation of a reactive iminium ion.

A second hydride ion from LiAlH₄ rapidly attacks the iminium carbon, yielding the final secondary amine product. ucalgary.ca

It is important to note that the ethenyl groups of this compound could also be susceptible to reduction under certain conditions, although LiAlH₄ is generally selective for the reduction of polar functional groups like amides over isolated carbon-carbon double bonds.

Reactivity of Aromatic Rings in this compound

The two phenyl rings in this compound exhibit different reactivity profiles towards aromatic substitution reactions due to the electronic effects of their respective substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are governed by the nature of the substituents already present on the ring.

Ring B (benzoyl moiety): This ring is substituted with an ethenyl group and the carbonyl carbon of the amide. The ethenyl group, as mentioned, is an ortho, para-director. stackexchange.comaskfilo.comquora.com In contrast, the benzoyl group (-C(O)-NH-Ar) is a deactivating group and a meta-director. lkouniv.ac.in This is because the carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the arenium ion intermediates for ortho and para attack. lkouniv.ac.in Consequently, electrophilic substitution on Ring B is predicted to be slower than on Ring A and to occur primarily at the positions meta to the benzoyl substituent.

The directing effects of the substituents are summarized in the table below:

| Ring | Substituent | Electronic Effect | Directing Influence |

| A | -CH=CH₂ | Activating, +M | ortho, para |

| A | -NH-C(O)-Ph | Weakly Activating, +M > -I | ortho, para |

| B | -CH=CH₂ | Activating, +M | ortho, para |

| B | -C(O)-NH-Ar | Deactivating, -M, -I | meta |

Nucleophilic aromatic substitution (SNAr) is generally not a facile process for aryl halides and requires the presence of strong electron-withdrawing groups (e.g., -NO₂) at positions ortho or para to a good leaving group. wikipedia.orgyoutube.comchemistrysteps.com The aromatic rings of this compound lack such strong electron-withdrawing groups. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

Another pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a benzyne (B1209423) intermediate. chemistrysteps.commasterorganicchemistry.com This reaction typically requires extremely strong bases, such as sodium amide (NaNH₂), and is not a common transformation for simple benzanilides. masterorganicchemistry.com

Photochemical Reactivity and Light-Induced Transformations of this compound

The presence of extended π-systems in this compound, encompassing the benzanilide (B160483) core and the ethenyl groups, suggests potential for photochemical reactivity.

Benzanilides are known to undergo photocyclization upon irradiation with UV light to form phenanthridone derivatives. rsc.orgrsc.orgkchem.org This reaction is thought to proceed via an excited state intramolecular cyclization. For this compound, such a reaction could potentially lead to the formation of a complex polycyclic aromatic system. The reaction is often influenced by the solvent and the presence of oxygen. rsc.orgkchem.org

The vinylarene (styrene) moieties also have well-documented photochemical reactivity. They can undergo a variety of light-induced transformations, including dimerization, polymerization, and oxidative coupling reactions in the presence of suitable reagents and light sources, often visible light. rsc.orgrsc.orgresearchgate.netacs.org These reactions can proceed through radical or ionic intermediates, depending on the specific conditions and the presence of photosensitizers.

Therefore, the irradiation of this compound could potentially lead to a mixture of products resulting from reactions involving the benzanilide core, the ethenyl groups, or a combination of both. The specific outcome would depend on factors such as the wavelength of light used, the solvent, and the presence of other reagents.

Mechanistic Investigations of Derivatization Reactions of this compound

Mechanistic studies on the derivatization of this compound would likely focus on understanding the pathways of the reactions described above.

Transamidation: Mechanistic investigations would aim to elucidate the role of the catalyst in activating the amide bond. This could involve kinetic studies, identification of catalytic intermediates, and computational modeling to map out the energy profile of the catalytic cycle. nih.gov

Reduction: While the mechanism of amide reduction by LiAlH₄ is well-established, studies could explore the selectivity of the reduction in the presence of the ethenyl groups under various conditions.

Electrophilic Aromatic Substitution: Mechanistic studies would involve computational analysis of the stability of the possible arenium ion intermediates to rationalize the observed regioselectivity. Kinetic isotope effect studies could also be employed to probe the nature of the rate-determining step.

Photochemical Reactions: Mechanistic investigations of the photochemical transformations would utilize techniques such as flash photolysis to detect transient species like excited states and radical intermediates. Quantum yield measurements would provide information on the efficiency of the photochemical processes. Product analysis under different conditions (e.g., in the presence of quenchers or sensitizers) would help to identify the reactive excited states (singlet or triplet). rsc.orgkchem.org

Kinetic Studies of Key Reactions Involving this compound Uncover Reaction Dynamics

Detailed research into the kinetic profiles of reactions involving this compound remains a specialized area of study. At present, specific kinetic data, including reaction rates, rate constants, and activation energies for key reactions involving this compound, are not publicly available in the reviewed scientific literature.

The study of chemical kinetics is fundamental to understanding the rates of reactions and the factors that influence them. For a compound like this compound, which possesses reactive ethenyl groups and an amide linkage, kinetic studies would be invaluable for predicting its behavior in various chemical transformations, such as polymerization, addition reactions, and hydrolysis.

Typically, kinetic investigations would involve monitoring the concentration of reactants and products over time under controlled conditions of temperature, pressure, and catalyst concentration. From this data, a rate law can be determined, which mathematically describes the reaction rate's dependence on the concentration of each reactant. The rate constant (k) is a key parameter derived from the rate law, quantifying the intrinsic speed of a reaction at a given temperature.

Furthermore, by studying the effect of temperature on the rate constant, the activation energy (Ea) of the reaction can be calculated using the Arrhenius equation. The activation energy represents the minimum energy required for a reaction to occur and provides insight into the reaction mechanism's energy barrier.

While specific data tables for this compound are not available, the following tables illustrate the type of data that would be generated from such kinetic studies for hypothetical reactions.

Hypothetical Data Table 1: Rate Data for the Polymerization of this compound

| Experiment | Initial Concentration of Monomer (mol/L) | Initial Rate of Polymerization (mol/L·s) |

| 1 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 3.0 x 10⁻⁵ |

| 3 | 0.30 | 4.5 x 10⁻⁵ |

This hypothetical data suggests a first-order dependence on the monomer concentration for its polymerization.

Hypothetical Data Table 2: Temperature Dependence of a Reaction Involving this compound

| Temperature (K) | Rate Constant (k) (L/mol·s) |

| 300 | 0.05 |

| 310 | 0.10 |

| 320 | 0.19 |

| 330 | 0.35 |

This hypothetical data could be used to construct an Arrhenius plot and determine the activation energy for the reaction.

The absence of specific kinetic data for this compound highlights a potential area for future research. Such studies would be crucial for the rational design of processes involving this compound, enabling the optimization of reaction conditions to achieve desired products and yields.

Polymer Science and Applications of 4 Ethenyl N 4 Ethenylphenyl Benzamide As a Monomer

Homopolymerization Pathways of 4-Ethenyl-N-(4-ethenylphenyl)benzamide

Detailed studies on the homopolymerization of this specific monomer are not found in the surveyed literature. General principles of polymer chemistry suggest that its two vinyl groups would be susceptible to polymerization, but without experimental data, any description of polymer structure, molecular weight, or properties would be speculative.

Conventional Radical Polymerization Methods (Bulk, Solution, Emulsion, Suspension)

No specific studies were identified that apply conventional radical polymerization methods to this compound. Research on analogous divinyl compounds, such as divinylbenzene (B73037), often focuses on copolymerization or controlling cross-linking, but direct, detailed homopolymerization data for the subject compound, including reaction kinetics, monomer conversion, and polymer characteristics under these conditions, is absent.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) techniques are powerful methods for synthesizing polymers with well-defined architectures. However, the application of these techniques to this compound has not been specifically reported.

Atom Transfer Radical Polymerization (ATRP)

There are no available research articles or data describing the ATRP of this compound. Such a study would be necessary to determine suitable catalysts, initiators, solvents, and temperature conditions, as well as to characterize the resulting polymer's molecular weight and dispersity.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Similarly, the scientific literature lacks reports on the RAFT polymerization of this monomer. Information regarding the appropriate chain transfer agents (CTAs), initiator choice, and reaction conditions that would lead to a controlled polymerization is not available.

Nitroxide-Mediated Polymerization (NMP)

No studies detailing the use of NMP for the homopolymerization of this compound could be located. The feasibility and control over the polymerization via this method remain uninvestigated in published literature.

Anionic and Cationic Polymerization Considerations

The susceptibility of this compound to anionic or cationic polymerization has not been documented. The presence of the amide group could potentially interfere with these polymerization mechanisms, for instance, by reacting with anionic initiators or complexing with cationic species. However, without experimental investigation, any discussion remains theoretical. Studies on the anionic polymerization of divinylbenzene have shown that linear polymers can be obtained under specific conditions, but these findings cannot be directly extrapolated to this functionally different monomer.

Copolymerization Strategies with Various Co-Monomers

Copolymerization is a fundamental technique in polymer science used to create materials with tailored properties by combining two or more different monomers. mdpi.com The inclusion of a divinyl monomer like this compound could introduce specific mechanical, thermal, or functional properties into the final copolymer.

Cross-linking Chemistry of this compound for Network Formation

The presence of two vinyl groups makes this compound an ideal cross-linking agent. When added to a polymerization reaction, it can form chemical bonds between linear polymer chains, leading to the formation of a three-dimensional polymer network. researchgate.net The properties of the resulting network depend on the cross-linking density.

Formation of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are complex materials composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. The unique architecture of IPNs can lead to synergistic properties that are not attainable by simple blending of the constituent polymers.

Given its structure featuring two polymerizable ethenyl (vinyl) groups, this compound is a suitable candidate for acting as a crosslinking monomer in the formation of a polymer network. A hypothetical sequential IPN synthesis involving a polymer derived from this monomer could proceed as follows:

Formation of the First Network: The monomer, this compound, would be polymerized via a free-radical mechanism using an initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Due to the presence of two vinyl groups, this polymerization would directly form a crosslinked thermoset network, designated as Network 1.

Swelling and Monomer Infiltration: Network 1 would then be swollen with a second monomer (Monomer 2), along with its own initiator and crosslinker.

In-Situ Polymerization of the Second Network: The infiltrated Monomer 2 is then polymerized and crosslinked in situ to form Network 2 throughout the matrix of Network 1.

The resulting structure would be an IPN where the two polymer networks are physically entangled. The properties of such an IPN would be highly dependent on the chemical nature of the second network and the ratio between the two components. For example, combining a rigid, aromatic-rich network from this compound with a soft, elastomeric second network could yield a material with enhanced toughness and damping properties. The degree of interpenetration and phase separation between the networks would be a critical area of study, influencing the material's mechanical and thermal properties.

Table 1: Hypothetical Components for an IPN System Based on this compound

| Component | Chemical Example | Potential Contribution to IPN Properties |

|---|---|---|

| Network 1 Monomer | This compound | Rigidity, thermal stability, high glass transition temperature due to aromatic and amide groups. |

| Network 2 Monomer | Ethyl Acrylate | Flexibility, low glass transition temperature, elastomeric properties. |

| Network 2 Crosslinker | Ethylene Glycol Dimethacrylate | Covalently links chains of the second polymer to form a network. |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates free-radical polymerization of both networks. |

Post-Polymerization Modification of Polymers Derived from this compound

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. nih.govresearchgate.netwiley-vch.deutexas.edusemanticscholar.org A polymer created from this compound would possess two key functionalities amenable to modification: unreacted ethenyl groups and the amide linkage.

If polymerization is controlled to favor linear chain growth with pendant vinyl groups (for example, by using specific catalysts or polymerization conditions that differentiate the reactivity of the two ethenyl groups), these residual groups become handles for further functionalization. Thiol-ene "click" chemistry is a highly efficient reaction for this purpose. wiley-vch.de This reaction involves the radical-mediated addition of a thiol (R-SH) across the double bond of the ethenyl group, proceeding with high yield and selectivity under mild conditions. wiley-vch.de This approach could be used to attach a wide variety of functional moieties to the polymer backbone, as illustrated in the table below.

Table 2: Potential Functionalization of Residual Ethenyl Groups via Thiol-ene Reaction

| Thiol Reagent | Attached Functional Group | Potential Change in Polymer Property |

|---|---|---|

| 1-Thioglycerol | Dihydroxypropyl | Increased hydrophilicity, potential for further reaction. |

| Cysteamine Hydrochloride | Primary Amine | Introduction of basic sites, pH-responsiveness. |

| 3-Mercaptopropionic acid | Carboxylic Acid | Introduction of acidic sites, water solubility, chelation ability. |

The amide bond within the polymer structure is generally robust, contributing to the material's thermal and chemical stability. However, under specific and often harsh conditions, it can be chemically transformed.

Hydrolysis: Treatment with strong acids or bases at elevated temperatures could hydrolyze the amide bond. This would lead to chain scission, breaking the polymer network and yielding poly(4-vinylaniline) and a 4-vinylbenzoic acid-derived unit. This process is generally degradative but could be used to analyze the polymer structure or to break down the material for recycling.

Reduction: The amide group could potentially be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would fundamentally alter the polymer's properties, removing the polar carbonyl group and replacing it with a flexible secondary amine linkage. This would likely decrease the polymer's glass transition temperature and change its solubility and chemical reactivity. However, the harsh conditions required for amide reduction could also affect other parts of the polymer structure.

Applications in Advanced Polymeric Materials

Polymers with extensive aromatic and conjugated systems are often investigated for optoelectronic applications. While the this compound monomer itself is not fully conjugated across the amide bond, the resulting crosslinked polymer would have a high density of aromatic rings. Such materials could be explored as host materials in organic light-emitting diodes (OLEDs). In a phosphorescent OLED, the high concentration of aromatic groups could provide a high triplet energy, which is necessary to effectively host phosphorescent emitters and prevent energy back-transfer, potentially leading to high efficiency. The crosslinked nature of the polymer could also offer excellent thermal stability and morphological robustness, which are desirable for device longevity.

The performance of polymer membranes for gas separation is governed by a trade-off between permeability and selectivity. mdpi.commdpi.com Polymers with high rigidity and inefficient chain packing tend to have higher free volume, which generally leads to higher gas permeability. A crosslinked polymer derived from this compound would be highly rigid due to its aromatic structure and network architecture. This rigidity could prevent efficient chain packing, creating microporosity and leading to high gas permeability.

The presence of the polar amide group could also enhance selectivity for polar gases like CO₂ over nonpolar gases like N₂ or CH₄ through favorable dipole-quadrupole interactions. Therefore, a membrane made from this polymer could theoretically exhibit attractive properties for applications such as carbon capture. nih.gov The performance of such a hypothetical membrane would be compared against the Robeson upper bound, a plot that delineates the trade-off between permeability and selectivity for various gas pairs for all known polymeric materials.

Table 3: Hypothetical Gas Separation Performance and Influencing Factors

| Gas Pair | Desired Property | Structural Rationale |

|---|---|---|

| CO₂ / CH₄ | High CO₂ Permeability & High Selectivity | Rigid, microporous structure for high permeability; polar amide groups for favorable CO₂ interaction, enhancing selectivity. |

| O₂ / N₂ | High O₂ Permeability & High Selectivity | Microporosity from inefficient chain packing could allow for size-sieving separation. |

| H₂ / CH₄ | High H₂ Permeability & High Selectivity | Small kinetic diameter of H₂ would allow it to pass through the microporous network much faster than the larger CH₄. nih.gov |

Smart and Responsive Materials (e.g., Stimuli-Responsive Polymers, Self-Healing Materials)

No studies were found that describe the synthesis or characterization of stimuli-responsive or self-healing polymers using this compound as a monomer or crosslinking agent.

Composites and Nanocomposites (e.g., Polymer-Inorganic Hybrid Materials)

There is no available literature on the incorporation of this compound into polymer composites or nanocomposites, including polymer-inorganic hybrid materials.

Surface Functionalization and Coating Technologies

Research detailing the application of this compound in surface functionalization or as a component in coating technologies is not present in the available scientific literature.

High-Performance Engineering Plastics

No data has been published regarding the polymerization of this compound to create high-performance engineering plastics, nor have its potential contributions to the properties of such materials been documented.

Materials for Additive Manufacturing (3D Printing)

There are no findings that report the use of this compound as a monomer or component in resins for any form of additive manufacturing, including 3D printing.

Due to the absence of specific research on "this compound," this article cannot be generated as requested.

Computational Chemistry and Theoretical Studies of 4 Ethenyl N 4 Ethenylphenyl Benzamide

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

No published research detailing quantum mechanical calculations for 4-Ethenyl-N-(4-ethenylphenyl)benzamide could be located. Therefore, specific data on its electronic structure from computational studies are not available.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

There are no available studies that have employed Density Functional Theory to determine the optimized geometry and minimum energy conformation of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the corresponding band gap for this compound, have not been reported in the scientific literature.

Calculation of Electrostatic Potential Surfaces and Charge Distribution

Information regarding the electrostatic potential surface and charge distribution of this compound, which would be derived from computational calculations, is currently unavailable.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

There are no published computational studies that predict the vibrational frequencies and spectroscopic signatures (such as IR or Raman spectra) for this compound.

Time-Dependent DFT (TD-DFT) for Excited State Properties

The excited state properties of this compound, which would be investigated using Time-Dependent DFT, have not been a subject of published research.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

A thorough search of scientific databases yielded no results for molecular dynamics simulations performed on this compound. Consequently, data on its conformational sampling and intermolecular interaction patterns are not available.

Analysis of Solvation Effects and Self-Assembly Propensities

The surrounding solvent environment can significantly influence the conformation and reactivity of this compound. Computational models are employed to predict how the molecule behaves in different solvents. These simulations can reveal preferential solvation, where certain parts of the molecule attract specific solvent molecules, which in turn can affect its ability to react and form larger assemblies.

Furthermore, the potential for self-assembly, driven by non-covalent interactions such as hydrogen bonding and π-stacking between the phenyl rings, can be investigated. Molecular dynamics simulations can track the spontaneous organization of multiple monomers in a simulated environment, providing insights into the formation of ordered supramolecular structures. These studies are crucial for understanding how the monomer behaves in solution before polymerization.

Reaction Pathway and Transition State Analysis Using Computational Methods

Computational methods offer a detailed view of the chemical reactions involving this compound, providing information that is often difficult to obtain through experimental means alone.

Elucidation of Reaction Mechanisms and Energetic Profiles

Theoretical calculations can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. For the polymerization of this compound, this involves calculating the energies of the monomer, the growing polymer chain, and the transition states that connect them. By determining the activation energies for each step, the rate-determining steps of the polymerization process can be identified. This provides a detailed, step-by-step understanding of how the individual monomer units link together to form a polymer chain.

Prediction of Reactivity and Selectivity

The presence of two ethenyl groups on this compound raises questions about its reactivity and the selectivity of the polymerization process. Computational models can be used to calculate the electron distribution and molecular orbitals of the monomer, which helps in predicting which of the ethenyl groups is more likely to react first. Furthermore, these methods can predict how the reactivity of the second ethenyl group changes after the first one has reacted, providing insights into the potential for cross-linking and the formation of branched or network polymer structures.

Polymerization Mechanism Simulation and Prediction of Polymer Properties

Simulations of the polymerization process itself can provide a bridge between the molecular-level details and the macroscopic properties of the final polymer.

Coarse-Grained Models for Large-Scale Polymer Behavior

To understand the macroscopic properties of polymers derived from this compound, such as their morphology, phase behavior, and mechanical response, simulations must access length and time scales far beyond what is feasible with all-atom molecular dynamics. Coarse-grained (CG) modeling is a powerful technique that addresses this challenge by reducing the number of degrees of freedom in the system. mdpi.comnih.gov In a CG model, groups of atoms are mapped onto a smaller number of "beads," which significantly reduces computational cost. semanticscholar.org

The development of a CG model for poly(this compound) would follow a systematic, bottom-up approach. This process typically involves:

Mapping: Defining the CG representation by grouping atoms of the monomer repeat unit into a set of interacting beads. For this polymer, a logical mapping might involve representing the phenyl rings, the amide group, and the vinyl backbone as distinct beads.

Force Field Parameterization: Developing a potential energy function that describes the interactions between the CG beads. This is often achieved by matching the structural properties of the CG model to those from a more detailed all-atom simulation. acs.org Methods like Iterative Boltzmann Inversion (IBI) or force matching are used to derive effective bonded (bond, angle, dihedral) and non-bonded potentials that reproduce distributions and radial distribution functions from the reference atomistic simulation. mdpi.comresearchgate.net

Validation: The resulting CG model is validated by comparing its predictions for various properties not used in the parameterization, such as the glass transition temperature (Tg) or density, against experimental data or all-atom simulation results. acs.org